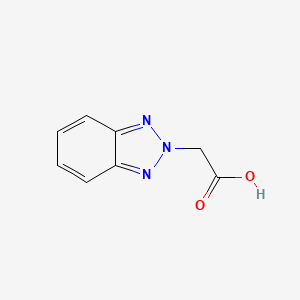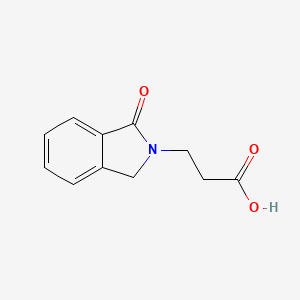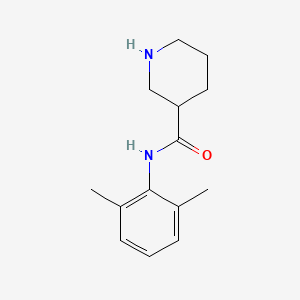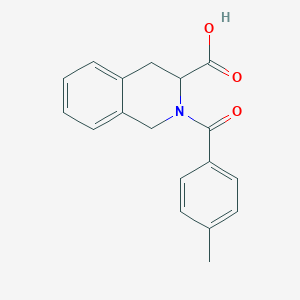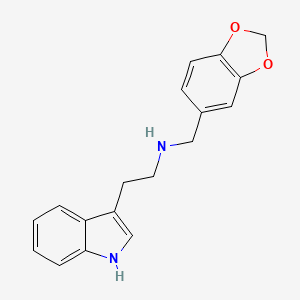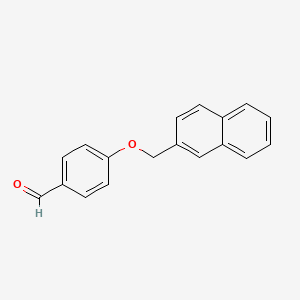
4-(2-Naphthylmethoxy)benzaldehyde
Overview
Description
4-(2-Naphthylmethoxy)benzaldehyde is an organic compound with the molecular formula C18H14O2 It consists of a benzaldehyde moiety substituted with a 2-naphthylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Naphthylmethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-naphthol with benzyl chloride to form 2-naphthylmethanol, which is then oxidized to 2-naphthylmethanal. This intermediate is subsequently reacted with 4-hydroxybenzaldehyde under basic conditions to yield this compound.
-
Step 1: Formation of 2-naphthylmethanol
Reactants: 2-naphthol, benzyl chloride
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
:Reaction: C10H7OH+C6H5CH2Cl→C10H7CH2OH+HCl
-
Step 2: Oxidation to 2-naphthylmethanal
Reactants: 2-naphthylmethanol, oxidizing agent (e.g., pyridinium chlorochromate)
Conditions: Solvent (e.g., dichloromethane)
:Reaction: C10H7CH2OH+PCC→C10H7CHO+H2O
-
Step 3: Formation of this compound
Reactants: 2-naphthylmethanal, 4-hydroxybenzaldehyde
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone)
:Reaction: C10H7CHO+C6H4(OH)CHO→C18H14O2+H2O
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Naphthylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Naphthylmethoxy)benzoic acid
Reduction: 4-(2-Naphthylmethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Naphthylmethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(2-Naphthylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo various transformations, influencing biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzaldehyde
- 2-Naphthaldehyde
- 4-Hydroxybenzaldehyde
Comparison
4-(2-Naphthylmethoxy)benzaldehyde is unique due to the presence of both a naphthyl and a benzaldehyde moiety, which imparts distinct chemical properties. Compared to 4-methoxybenzaldehyde, it has a more complex structure and potentially different reactivity. 2-Naphthaldehyde lacks the benzaldehyde moiety, making it less versatile in certain synthetic applications. 4-Hydroxybenzaldehyde, while similar, does not possess the naphthyl group, limiting its use in specific reactions.
Properties
IUPAC Name |
4-(naphthalen-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-14-6-9-18(10-7-14)20-13-15-5-8-16-3-1-2-4-17(16)11-15/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZMPNYHVXWFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350073 | |
| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172931-93-0 | |
| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


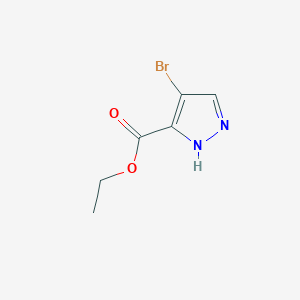


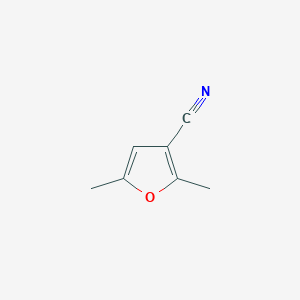
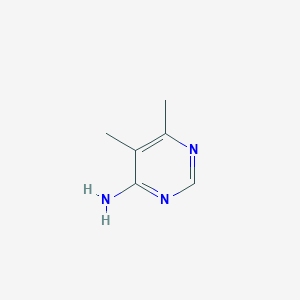

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)
